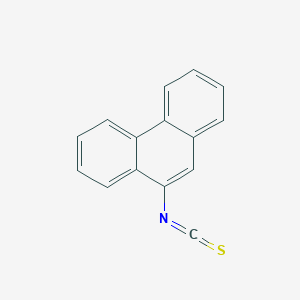
9-Phenanthryl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenanthryl isothiocyanate (9-PITC) is a chemical compound that has been extensively studied for its biological properties. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon that is found in coal tar and petroleum. 9-PITC is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. This property makes it a valuable tool for studying drug metabolism and toxicology.
Wirkmechanismus
The mechanism of action of 9-Phenanthryl isothiocyanate is through the inhibition of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs and toxins in the liver. By inhibiting these enzymes, 9-Phenanthryl isothiocyanate can alter the metabolism of drugs and toxins, leading to changes in their pharmacokinetics and toxicity.
Biochemische Und Physiologische Effekte
9-Phenanthryl isothiocyanate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to induce the expression of phase II detoxification enzymes, which are responsible for the detoxification of many toxins in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 9-Phenanthryl isothiocyanate in laboratory experiments is its potency as a cytochrome P450 inhibitor. This property makes it a valuable tool for studying drug metabolism and toxicology. However, 9-Phenanthryl isothiocyanate also has limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research on 9-Phenanthryl isothiocyanate. One area of interest is its potential as a cancer therapeutic. Its ability to induce apoptosis in cancer cells and inhibit angiogenesis make it a promising candidate for further study. Additionally, its ability to induce the expression of phase II detoxification enzymes could have implications for the treatment of diseases related to oxidative stress and inflammation. Finally, further research is needed to fully understand the potential toxic effects of 9-Phenanthryl isothiocyanate and to develop safe handling and disposal methods.
Synthesemethoden
9-Phenanthryl isothiocyanate can be synthesized by reacting phenanthrene with thiophosgene in the presence of a base. The resulting product is purified by column chromatography to obtain pure 9-Phenanthryl isothiocyanate. This method has been used extensively in the synthesis of 9-Phenanthryl isothiocyanate for laboratory use.
Wissenschaftliche Forschungsanwendungen
9-Phenanthryl isothiocyanate has been used in a variety of scientific research applications, including drug metabolism studies, toxicology studies, and cancer research. It is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. By inhibiting these enzymes, 9-Phenanthryl isothiocyanate can be used to study the metabolism of drugs and toxins in vitro.
Eigenschaften
CAS-Nummer |
109340-63-8 |
|---|---|
Produktname |
9-Phenanthryl isothiocyanate |
Molekularformel |
C15H9NS |
Molekulargewicht |
235.31 g/mol |
IUPAC-Name |
9-isothiocyanatophenanthrene |
InChI |
InChI=1S/C15H9NS/c17-10-16-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H |
InChI-Schlüssel |
YVWFRWJMJDWYMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S |
Andere CAS-Nummern |
109340-63-8 |
Synonyme |
9-PHENANTHRYLISOTHIOCYANATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



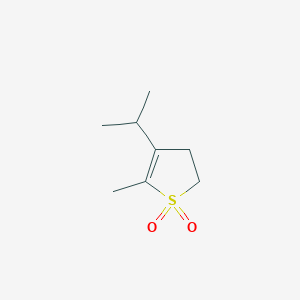

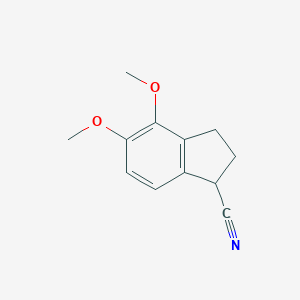

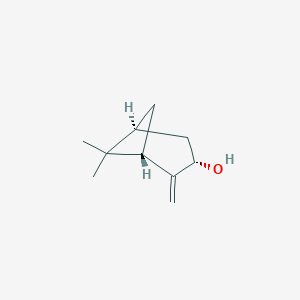
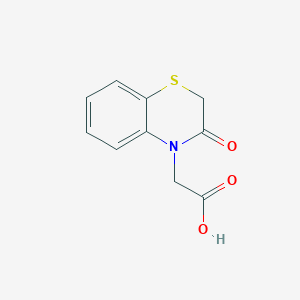
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
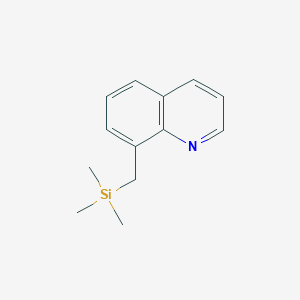
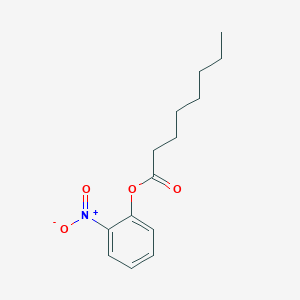
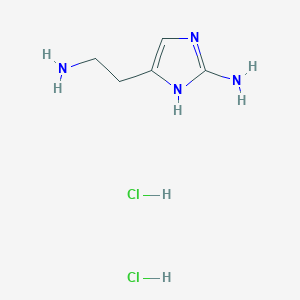
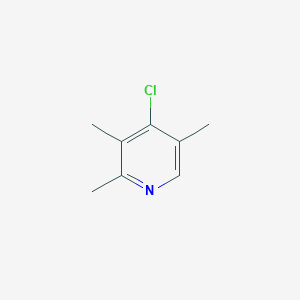
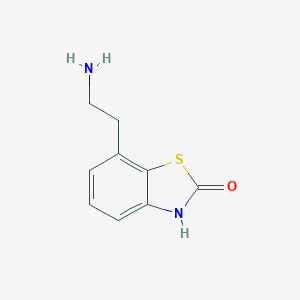
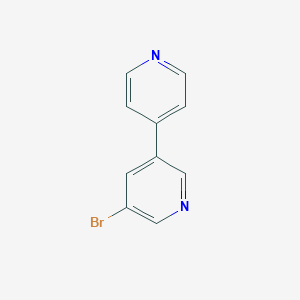
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)